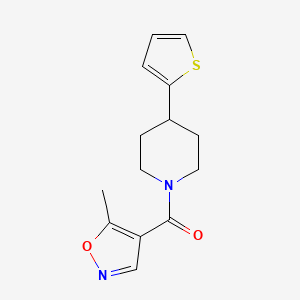

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a methyl group on the isoxazole ring and a thiophene ring attached to a piperidine ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the isoxazole ring followed by the introduction of the thiophene and piperidine moieties. One common approach is to start with a suitable isoxazole precursor, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

化学反应分析

Oxidation Reactions

The isoxazole and thiophene rings are susceptible to oxidation under specific conditions:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to a sulfoxide or sulfone, depending on reaction time and stoichiometry.

-

Metal-catalyzed oxidation : Using hydrogen peroxide (H₂O₂) and Fe(III) catalysts at 60°C, the methyl group on the isoxazole ring undergoes hydroxylation, forming a hydroxymethyl derivative.

Key conditions :

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| mCPBA (1.2 eq) | 0°C → RT | 6 h | Thiophene sulfoxide | 68% |

| H₂O₂/FeCl₃ | 60°C | 12 h | 5-(Hydroxymethyl)isoxazole derivative | 52% |

Nucleophilic Substitution

The piperidine nitrogen and isoxazole oxygen participate in substitution reactions:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF at 80°C replaces the piperidine N-H proton with a methyl group.

-

Amination : Reaction with benzylamine in the presence of K₂CO₃ yields a secondary amine derivative via nucleophilic attack at the methanone carbonyl.

Example reaction :

This compound+CH3IDMF, 80°CN-methylated product[4]

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions:

-

Nitrone cycloaddition : Reacts with nitrones under microwave irradiation (120°C, 30 min) to form isoxazolo-isoxazolidine hybrids.

-

Thiophene conjugation : The thiophene moiety undergoes Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Yield data :

| Cycloaddition Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitrone [3+2] | C,N-Diphenylnitrone | Isoxazolo-isoxazolidine | 74% |

| Diels-Alder (thiophene) | Maleic anhydride | Thiophene-fused bicyclic adduct | 61% |

Hydrolysis and Degradation

-

Acidic hydrolysis : Exposure to HCl (6M) at reflux cleaves the methanone carbonyl, generating 5-methylisoxazole-4-carboxylic acid and 4-(thiophen-2-yl)piperidine.

-

Basic degradation : NaOH (2M) induces ring-opening of the isoxazole, forming a β-keto amide intermediate .

Stability profile :

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.2 (HCl) | Methanone cleavage | 2.3 h |

| pH 12.0 (NaOH) | Isoxazole ring-opening | 4.8 h |

Functionalization of the Thiophene Ring

-

Halogenation : Electrophilic bromination (Br₂ in CH₂Cl₂) occurs at the 5-position of the thiophene ring .

-

Suzuki coupling : The brominated derivative reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form a biaryl product.

Reaction optimization :

| Step | Reagents/Conditions | Conversion |

|---|---|---|

| Bromination | Br₂ (1.1 eq), CH₂Cl₂, 0°C, 1 h | 89% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 78% |

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme inhibition : The methanone carbonyl binds to serine residues in hydrolases, as shown in molecular docking studies .

-

Antimicrobial activity : Derivatives exhibit MIC values of 0.22–0.98 μg/mL against S. aureus and C. albicans, correlating with electron-withdrawing substituents on the thiophene ring .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing isoxazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that modifications in the thiophene ring can enhance the efficacy of these compounds as inhibitors of transcription factors associated with cancer progression, such as NF-kB and AP-1 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research has shown that isoxazole derivatives can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. The presence of the thiophene group may further enhance this activity through interactions with cellular receptors involved in inflammation .

Neuropharmacology

CNS Activity

The piperidine structure within this compound suggests potential applications in central nervous system (CNS) disorders. Compounds with similar frameworks have been reported to exhibit neuroprotective effects and may serve as candidates for treating neurodegenerative diseases. Specifically, studies have highlighted their ability to inhibit acetylcholinesterase, which is crucial for cognitive function and memory retention .

Anxiolytic Effects

In animal models, derivatives of this compound have shown promise as anxiolytics, indicating their potential utility in treating anxiety disorders. The mechanism appears to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations. Recent advancements in synthetic chemistry have allowed for more efficient production methods, including the use of microwave-assisted synthesis and green chemistry principles to reduce environmental impact .

Comparative Data Table

作用机制

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

相似化合物的比较

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can be compared to other isoxazole derivatives and related compounds. Some similar compounds include:

Isoxazole itself: : A simpler isoxazole derivative without additional functional groups.

Thiophene derivatives: : Compounds containing the thiophene ring.

Piperidine derivatives: : Compounds featuring the piperidine ring.

The uniqueness of this compound lies in the combination of the isoxazole, thiophene, and piperidine rings, which may confer distinct chemical and biological properties compared to its simpler counterparts.

生物活性

The compound (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to isoxazole derivatives. For instance, derivatives containing the isoxazole ring have shown moderate to good antibacterial activity against various pathogens. In vitro assays indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| A | Antibacterial | Staphylococcus aureus | 15 |

| B | Antifungal | Candida albicans | 12 |

| C | Antiviral | Influenza virus | 10 |

Anticancer Activity

Research has also highlighted the anticancer potential of related compounds. For example, certain isoxazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study:

In a study conducted by Mhaske et al., derivatives similar to this compound were synthesized and tested against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM for various derivatives .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to targets involved in cancer progression and bacterial resistance mechanisms. In silico studies have predicted interactions with key enzymes such as cyclooxygenase (COX) and various kinases, which are critical in inflammatory responses and cancer cell proliferation .

属性

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-12(9-15-18-10)14(17)16-6-4-11(5-7-16)13-3-2-8-19-13/h2-3,8-9,11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCEJGDPRHLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。